4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . These reactions involve the compound interacting with its targets, leading to changes in the targets’ structure or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with different substituents. Examples include:
- 4-Chloro-3-iodo-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-3-iodo-1-(4-ethoxybenzyl)-1H-pyrazolo[4,3-c]pyridine
Uniqueness
The uniqueness of 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and iodo groups, along with the methoxybenzyl moiety, provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClIN3O/c1-20-10-4-2-9(3-5-10)8-19-11-6-7-17-13(15)12(11)14(16)18-19/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPHGFLBWHINDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C(=NC=C3)Cl)C(=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClIN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719227 |
Source
|
Record name | 4-Chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246349-97-2 |
Source
|
Record name | 4-Chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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